Gadolinium(III) oxalate hydrate

Description

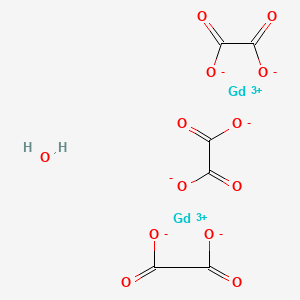

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

gadolinium(3+);oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Gd.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPKJYRHVDRDAQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Gd+3].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Gd2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333680 | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White crystalline solid; [MSDSonline] | |

| Record name | Gadolinium oxalate decahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

304675-56-7, 22992-15-0, 100655-00-3 | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Crystallization Control of Gadolinium Iii Oxalate Hydrate

Diverse Synthesis Approaches for Gadolinium(III) Oxalate (B1200264) Hydrate (B1144303)

The synthesis of gadolinium(III) oxalate hydrate can be achieved through several distinct chemical routes, each offering unique advantages in controlling the final product's characteristics.

Precipitation is the most common method for synthesizing this compound. acs.org This typically involves the direct reaction between a soluble gadolinium salt, such as gadolinium(III) nitrate (B79036) or chloride, and oxalic acid or a soluble oxalate salt. wikipedia.orgprepchem.com

Direct precipitation is a straightforward method where the reagents are mixed, leading to the immediate formation of the gadolinium oxalate precipitate. prepchem.com For instance, one method involves heating a gadolinium-containing filtrate to 80°C and adding solid oxalic acid, resulting in a yield greater than 95%. prepchem.com While efficient, this rapid precipitation can make it difficult to obtain large, well-defined single crystals. acs.org

Homogeneous precipitation offers a solution to this by slowly generating the precipitating agent within the reaction mixture. This allows for controlled crystal growth and the formation of well-developed microcrystals. A notable example is the use of thermal decomposition of oxamic acid, which hydrolyzes at elevated temperatures (e.g., 90-100°C) to slowly release oxalic acid into the solution containing gadolinium ions. acs.org This gradual increase in oxalate concentration promotes uniform nucleation and growth, leading to larger and more regular crystals. acs.org

Co-precipitation is another relevant technique, often employed in the separation and purification of lanthanides or in the synthesis of mixed-oxide precursors. researchgate.netresearchgate.net In this process, gadolinium ions are precipitated along with other metal ions using a common precipitating agent. The conditions, such as temperature, can be optimized to control the morphology of the resulting particles. For example, studies on the co-precipitation of gadolinia precursors have shown that a reaction temperature of 40°C is favorable for achieving a desirable particle morphology after subsequent thermal treatment. researchgate.net

Hydrothermal and solvothermal methods utilize elevated temperatures and pressures in sealed vessels to synthesize crystalline materials. These techniques can produce unique phases and morphologies that are not accessible under ambient conditions.

Hydrothermal synthesis involves using water as the solvent. This route has been successfully employed to synthesize a specific low-water-content phase of gadolinium oxalate, Gd₂(C₂O₄)₃(H₂O)₆·(0.6H₂O). aip.org In this method, gadolinium(III) oxide is first dissolved in concentrated hydrochloric acid, and the resulting solution is reacted with an aqueous solution of sodium oxalate under hydrothermal conditions. aip.org This approach allows for precise control over the hydration state and crystal structure of the final product. aip.org

Solvothermal synthesis is a broader term that includes hydrothermal synthesis but also encompasses the use of non-aqueous solvents. researchgate.net A specialized form of this is ionothermal synthesis , which uses deep eutectic solvents (DES) or ionic liquids as both the solvent and template. This method was used to produce novel oxalate-bridged Gd(III) coordination polymers by reacting gadolinium(III) chloride hexahydrate with a DES composed of choline (B1196258) chloride and oxalic acid dihydrate at 120°C. acs.orgacs.org This approach yielded distinct one-dimensional and two-dimensional structures, demonstrating the powerful influence of the solvent system on the final product architecture. acs.orgacs.org

Modern synthetic approaches increasingly focus on sustainability and intricate morphological control, leading to the development of template-assisted and green chemistry methods.

Template-assisted synthesis employs a pre-existing structure, such as a surfactant micelle or a polymer, to direct the formation of the inorganic material into a desired shape or porosity. researchgate.net The general principle involves the self-assembly of templating molecules, around which the inorganic precursors precipitate and solidify. researchgate.net After the removal of the organic template, often by washing or calcination, a nanostructured material, such as a mesoporous framework or hollow spheres, remains. researchgate.netrsc.org While specific examples for this compound are not prevalent, this technique is widely used for producing mesoporous gadolinium oxide, indicating its potential applicability. researchgate.net

Green chemistry methodologies aim to make chemical processes more environmentally friendly. This can involve using non-toxic solvents, reducing energy consumption, and utilizing renewable starting materials. For instance, the synthesis of gadolinium oxide nanoparticles has been achieved using a microwave-assisted method with methanolic extracts from Moringa oleifera peels as a bioreducing and capping agent. mdpi.com Such principles could be adapted for gadolinium oxalate synthesis, for example, by using water as the solvent and optimizing reaction conditions to minimize energy input.

Influence of Reaction Parameters on this compound Formation

The outcome of the synthesis of this compound is highly dependent on the specific reaction conditions. Parameters such as pH, temperature, precursor chemistry, and stoichiometry play a crucial role in determining the yield, purity, crystal size, and morphology of the product.

Temperature and pH are fundamental variables that directly influence the thermodynamics and kinetics of crystallization. hamptonresearch.comnih.gov

Temperature affects the solubility of the reactants and products, the rate of nucleation, and the crystal growth process. hamptonresearch.com Varying the temperature can manipulate the level of supersaturation, which is a key driving force for precipitation. hamptonresearch.com For example, direct precipitation of gadolinium oxalate is often carried out at elevated temperatures, such as 80°C, to ensure a complete reaction. prepchem.com Homogeneous precipitation methods rely on temperature to control the rate of reactant generation, with syntheses reported at 90°C and 100°C. acs.org Hydrothermal and ionothermal syntheses use even higher temperatures (e.g., 120°C) to drive the formation of specific crystalline phases. acs.org The thermal stability of the resulting hydrate is also a critical consideration, as the decahydrate (B1171855) begins to lose water molecules at temperatures between 100°C and 360°C. aip.org

pH has a profound impact on the crystallization process, primarily by altering the speciation of oxalate in the solution and the solubility of the final product. The risk of calcium oxalate stone formation, an analogous system, is highest at a pH between 4.5 and 5.5. nih.gov Studies on similar systems have shown that lower pH values can lead to a higher number of initial nuclei, resulting in smaller final aggregate sizes, whereas higher pH values tend to produce larger particles. nih.gov For gadolinium compounds, pH control is also critical for the formation of precursors; for example, gadolinium hydroxide (B78521) is precipitated by adjusting the pH with a base like NaOH before its conversion to other forms. ias.ac.in The solubility of gadolinium oxalate itself is dependent on the concentration of nitric acid, highlighting the influence of acidity on the precipitation equilibrium. researchgate.net

The choice of starting materials (precursors) and their relative amounts (stoichiometry) are decisive factors in the synthesis of this compound.

Precursor Chemistry involves the selection of the gadolinium source and the oxalate source. Common gadolinium precursors include highly soluble salts like gadolinium(III) nitrate (Gd(NO₃)₃) and gadolinium(III) chloride (GdCl₃·6H₂O). wikipedia.orgacs.org Alternatively, gadolinium(III) oxide (Gd₂O₃) can be used after being dissolved in an acid. aip.org The precipitating agent is typically oxalic acid (H₂C₂O₄) or a salt thereof, such as sodium oxalate (Na₂C₂O₄). aip.orgprepchem.com The chemical nature of the precursor can influence the reaction kinetics. For example, precipitating gadolinium oxalate from highly stable gadolinium chelates, such as those used in MRI contrast agents, requires the associative addition of oxalic acid to displace the chelating ligand. nih.gov

Stoichiometric Considerations are critical for maximizing product yield and ensuring phase purity. The stoichiometric ratio between gadolinium ions and oxalate ions dictates the completeness of the precipitation. researchgate.net A slight excess of the oxalate precipitant is often used to minimize the solubility of the gadolinium oxalate product, thereby increasing the yield. prepchem.com Research on gadolinium oxalate solubility in nitric and oxalic acid solutions demonstrates this principle clearly: as the concentration of oxalic acid increases, the solubility of gadolinium decreases, leading to more efficient precipitation. researchgate.net Conversely, increasing the concentration of nitric acid increases the solubility of gadolinium oxalate, which can be detrimental to the yield. researchgate.net

Data Tables

Table 1: Summary of Synthetic Methodologies for this compound and Related Compounds

| Methodology | Gadolinium Precursor | Oxalate Source/Solvent | Temperature | Key Findings | Reference(s) |

| Direct Precipitation | Gadolinium-containing filtrate | Solid Oxalic Acid | 80°C | Immediate precipitate formation, >95% yield. | prepchem.com |

| Homogeneous Precipitation | Gadolinium Nitrate | Oxamic Acid (in water) | 90-100°C | Slow decomposition of oxamic acid yields well-developed microcrystals. | acs.org |

| Hydrothermal Synthesis | Gd₂O₃ in HCl | Sodium Oxalate (in water) | High T & P | Produces a low water-content phase: Gd₂(C₂O₄)₃(H₂O)₆·(0.6H₂O). | aip.org |

| Ionothermal Synthesis | GdCl₃·6H₂O | Choline Chloride/Oxalic Acid (DES) | 120°C | Forms novel 1D and 2D coordination polymers. | acs.orgacs.org |

| Green Synthesis (for Gd₂O₃) | Gadolinium Nitrate | Moringa oleifera extract | Microwave | Illustrates use of bio-reagents and microwave energy. | mdpi.com |

Table 2: Influence of Acid Concentration on Gadolinium (Gd) Solubility at 25°C

| Nitric Acid (HNO₃) Concentration | Oxalic Acid (H₂C₂O₄) Concentration | Soluble Gd Concentration |

| 4 M | 0.15 M | 2 g/L |

| 4 M | 0.25 M | 0.25 g/L |

| 6 M | 0.15 M | 10.5 g/L |

| 6 M | 0.25 M | 7 g/L |

| 8-10 M | 0.15 M - 0.25 M | > 10.5 g/L |

| Data sourced from studies on gadolinium oxalate solubility for industrial applications. researchgate.netunt.edu |

Control of Crystal Morphology and Particle Size Distribution

The physical characteristics of this compound, such as its crystal shape (morphology) and the range and average of particle sizes (particle size distribution), are not fixed properties. Instead, they can be meticulously controlled by adjusting the parameters of the synthesis and crystallization process. This control is crucial because the morphology and size of the precursor hydrate particles directly influence the properties of the gadolinium oxide (Gd₂O₃) produced upon its thermal decomposition. research-nexus.net Factors such as the reaction medium, precipitation method, and various physical and chemical parameters play a significant role in determining the final attributes of the crystalline product.

Research into the crystallization of lanthanide oxalates has demonstrated that specific synthesis strategies can yield well-defined microcrystals. acs.org For instance, homogeneous precipitation techniques have been shown to produce larger and more developed crystals of gadolinium oxalate compared to other lanthanides under similar conditions. acs.org

Several key factors have been identified that allow for the precise manipulation of crystal morphology and particle size:

Reaction Medium: The environment in which crystallization occurs is a critical determinant. The use of a gel medium, such as hydro-silica gel, provides a three-dimensional, inert matrix that prevents turbulence and controls the diffusion of reactants. scirp.org This controlled diffusion allows for slower, more orderly crystal growth, leading to well-formed single crystals. In such systems, the morphology and size of the resulting crystals are found to be dependent on the pH and density of the gel. scirp.orgscirp.org

pH of the Solution: The pH of the reaction environment has a significant impact on the crystallization process. Studies on the growth of mixed gadolinium oxalate crystals in gel have shown that the pH of the gel is a key parameter influencing crystal morphology and size. scirp.org The pH affects the speciation of the oxalate ion in solution and can influence the surface charge of the growing crystals, thereby altering growth rates on different crystal faces and modifying the final shape.

Temperature: The reaction temperature influences the kinetics of both the precipitation reaction and the crystallization process. It affects the solubility of gadolinium oxalate and the rate of diffusion of ions in the solution. Research on the synthesis of gadolinium-based precursors has shown that temperature can be optimized to achieve a desired particle size, with increases in temperature sometimes leading to particle aggregation if not carefully controlled. nih.gov

The table below summarizes the key parameters and their influence on the crystal characteristics of this compound.

Table 1: Parameters for Controlling Crystal Morphology and Particle Size of this compound

Explore the table to see how different synthesis conditions affect the final crystal properties.

| Parameter | Method of Control | Effect on Crystal Morphology and Size | Source(s) |

| Reaction Medium | Using a hydro-silica gel matrix for crystallization. | The inert gel structure prevents turbulence and allows for controlled diffusion of reagents, promoting the growth of larger, well-defined single crystals. | scirp.orgscirp.org |

| pH | Adjusting the pH of the gel medium or reaction solution. | Influences the size and morphology of the resulting crystals. | scirp.org |

| Gel Density | Modifying the density of the hydro-silica gel. | Affects reactant diffusion rates, thereby influencing crystal size and form. | scirp.org |

| Reactant Concentration | Varying the molarity of the gadolinium nitrate and oxalic acid solutions. | Determines the supersaturation level, which controls the balance between nucleation and crystal growth, ultimately impacting final particle size. | scirp.orgscielo.br |

| Precipitation Method | Employing homogeneous precipitation (e.g., via thermal decomposition of oxamic acid) versus direct mixing. | Homogeneous precipitation promotes the growth of larger, well-developed microcrystals by ensuring a slow and uniform release of oxalate ions. | acs.org |

Structural Elucidation and Crystallographic Investigations of Gadolinium Iii Oxalate Hydrate Phases

Advanced X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone technique for probing the crystalline nature of materials. Both single-crystal and powder XRD methods have been instrumental in characterizing gadolinium(III) oxalate (B1200264) hydrate (B1144303).

Single-crystal X-ray diffraction stands as the definitive method for the unambiguous determination of a compound's three-dimensional atomic structure. rigaku.com This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. rigaku.comyoutube.com The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice. youtube.com

For gadolinium(III) oxalate hydrate, single-crystal XRD studies have revealed that it often crystallizes in the monoclinic system. researchgate.netscirp.org For instance, a mixed gadolinium samarium oxalate crystal was found to belong to the monoclinic system with the space group P2/c. researchgate.net Similarly, gadolinium neodymium oxalate crystals have been identified as monoclinic with the space group P21/C. scirp.org These studies provide precise unit cell dimensions and atomic coordinates, offering a detailed picture of the molecular structure.

Table 1: Crystallographic Data for Selected Gadolinium Oxalate Hydrate Analogs

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Gadolinium Samarium Oxalate | Monoclinic | P2/c | 10.344(2) | 9.643(6) | 11.721(2) | 118.7(2) |

| Gadolinium Neodymium Oxalate | Monoclinic | P21/C | 11.19 | 9.89 | 10.24 |

Data sourced from single-crystal X-ray diffraction studies. researchgate.netscirp.org

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and investigate polymorphism, which is the ability of a substance to exist in more than one crystal structure. rigaku.comyoutube.com In PXRD, a polycrystalline sample is exposed to X-rays, and the resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. youtube.com

PXRD has been widely used to confirm the crystallinity and identify the phases of this compound precipitates. researchgate.net The technique is particularly useful for routine characterization and to ensure phase purity. Comparisons of PXRD patterns can reveal the presence of different polymorphic forms or pseudopolymorphs (different hydration states). rigaku.com For example, studies on (Ce₁₋ₓGdₓ)₂(C₂O₄)₃·10H₂O have shown how the diffraction patterns shift with varying gadolinium content, indicating changes in the lattice parameters within the same monoclinic structure. researchgate.net

Analysis of Hydration States and Their Structural Interplay

The presence and location of water molecules (hydration) are critical features of the gadolinium(III) oxalate structure, significantly influencing its properties.

Gadolinium(III) oxalate is known to exist in various hydrated forms, with the decahydrate (B1171855), Gd₂(C₂O₄)₃·10H₂O, being a commonly cited example. zegmetal.comwikipedia.org Thermal analysis techniques, such as thermogravimetric analysis (TGA), are often used in conjunction with XRD to characterize these hydrates. TGA can determine the number of water molecules by measuring the weight loss as the sample is heated. For instance, the decahydrate is reported to lose six of its water molecules at around 110°C. zegmetal.com Infrared (IR) spectroscopy further confirms the presence of water molecules within the crystal lattice.

The water molecules in this compound can be categorized into two main types: coordinated and interstitial (or zeolitic).

Coordinated water molecules are directly bonded to the gadolinium(III) ion, forming part of its primary coordination sphere.

Interstitial water molecules are located within the crystal lattice but are not directly bonded to the metal ion. They are held in place by hydrogen bonds.

Gadolinium(III) Coordination Environment and Polyhedral Geometry

The gadolinium(III) ion in oxalate hydrates typically exhibits a high coordination number, which is a common feature for lanthanide ions. In the Gd₂(C₂O₄)₃(H₂O)₆·0.6H₂O structure, the gadolinium atom is nine-coordinate. aip.org Its coordination sphere is composed of six oxygen atoms from three bidentate chelating oxalate ligands and three oxygen atoms from three coordinated water molecules. aip.org

The resulting coordination polyhedron is often described as a distorted tricapped trigonal prism. aip.org The oxalate ligands act as bridges, connecting each gadolinium polyhedron to three others, forming a two-dimensional sheet-like structure. aip.org The specific geometry of the coordination polyhedron is a critical factor influencing the magnetic and optical properties of the compound. Computational tools, such as the SHAPE program, can be used to analyze and quantify the geometry of the coordination environment. nih.gov

Supramolecular Architectures and Hydrogen Bonding Networks

The supramolecular structure of this compound is significantly influenced by an extensive network of hydrogen bonds. These interactions primarily involve the water molecules present in the crystal lattice, which are distinguished into two types: coordinated water molecules directly bonded to the gadolinium ion, and lattice or "zeolitic" water molecules held within the crystal structure.

In the common decahydrate form, [Gd₂(C₂O₄)₃(H₂O)₆]·4H₂O, the gadolinium(III) ion has a coordination number of nine. nih.gov This coordination sphere is composed of six oxygen atoms from three bidentate oxalate groups and three oxygen atoms from coordinated water molecules. nih.gov These coordinated water molecules act as hydrogen bond donors, forming links to the oxalate ligands and to the lattice water molecules.

The thermal decomposition of gadolinium(III) oxalate decahydrate occurs in distinct steps, which corresponds to the sequential loss of different types of water molecules. researchgate.net The lattice water molecules, being less strongly held, are typically removed at lower temperatures than the coordinated water molecules, providing further evidence of their different roles within the crystal structure. scirp.org

Table 1: Hydrogen Bonding Roles of Water in Gadolinium(III) Oxalate Decahydrate

| Water Molecule Type | Quantity per Formula Unit | Primary Role in Hydrogen Bonding |

|---|---|---|

| Coordinated Water | 6 | Donors to oxalate ligands and lattice water |

Isomorphism with Other Lanthanide Oxalate Hydrate Systems

This compound is part of a broader family of isomorphous lanthanide oxalate hydrates. Crystallographic studies have revealed that lanthanide oxalates precipitated under ambient conditions typically form two distinct isomorphous series based on the ionic radius of the lanthanide metal. nih.gov

The first series, to which gadolinium(III) oxalate decahydrate belongs, includes the lighter lanthanides from Lanthanum (La) to Holmium (Ho). nih.gov These compounds are decahydrates with the general formula Ln₂(C₂O₄)₃·10H₂O. stanfordmaterials.com They crystallize in the monoclinic system with the space group P2₁/c. nih.govscirp.org The structure consists of two-dimensional honeycomb-like layers of lanthanide ions bridged by oxalate ligands, with water molecules filling the channels and coordinating to the metal ions. nih.gov The similarity in crystal structure among these compounds means they can often form solid solutions, or mixed crystals, as seen in gadolinium neodymium oxalate. scirp.orgscirp.org

The second isomorphous series consists of the heavier lanthanides, from Erbium (Er) to Lutetium (Lu). These elements form hexahydrates (Ln₂(C₂O₄)₃·6H₂O) and crystallize in the triclinic system with the space group P-1. nih.gov The transition between the two series is not sharply defined, with elements like Dysprosium (Dy), Holmium (Ho), and Erbium (Er) capable of crystallizing in either form depending on the specific precipitation conditions. nih.gov

Table 2: Crystallographic Data for the Isomorphous Lanthanide Oxalate Decahydrate Series

| Compound/Mixture | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| Lanthanide Oxalates (La to Ho) | Monoclinic | P2₁/c | Not specified in source | nih.gov |

| Gadolinium Neodymium Oxalate | Monoclinic | P2₁/c | a=11.19 Å, b=9.89 Å, c=10.24 Å | scirp.orgscirp.org |

Spectroscopic and Thermal Analysis for Structural and Mechanistic Insights into Gadolinium Iii Oxalate Hydrate

Vibrational Spectroscopy for Ligand-Metal Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for elucidating the coordination environment of the oxalate (B1200264) ligand to the gadolinium(III) ion and confirming the presence of water of hydration.

FTIR spectroscopy provides detailed information about the functional groups and their bonding within gadolinium(III) oxalate hydrate (B1144303). The analysis of the infrared spectrum reveals characteristic absorption bands that are indicative of the oxalate ligand's coordination to the gadolinium ion and the presence of water molecules.

The coordination of the oxalate anion to the gadolinium(III) ion is primarily understood through the shifts in the vibrational frequencies of the carboxylate groups. In the spectrum of gadolinium(III) oxalate, the positions of the C-O and C=O stretching vibrations are key indicators of the metal-ligand interaction. The presence of water of hydration is confirmed by broad absorption bands in the high-frequency region, corresponding to the O-H stretching vibrations, and bending vibrations at lower frequencies.

Key vibrational bands observed in the FTIR spectrum of gadolinium(III) oxalate hydrate and their assignments are summarized below:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 (broad) | O-H stretching of water molecules | scirp.org |

| ~1620 | Asymmetric C=O stretching of oxalate | researchgate.net |

| ~1360 | Symmetric C-O stretching of oxalate | researchgate.net |

| ~1320 | Symmetric C-O stretching and O-C-O bending of oxalate | researchgate.net |

| ~925 | NO₃⁻ group vibration (if nitrate (B79036) is present as a counter-ion) | jmaterenvironsci.com |

| ~824 | O-C-O bending of oxalate | researchgate.net |

| ~500 | Gd-O stretching and O-C-O bending | researchgate.net |

The presence of bands around 1620 cm⁻¹ and 1360-1320 cm⁻¹ for the asymmetric and symmetric stretching of the carboxylate group, respectively, confirms the coordination of the oxalate ligand to the gadolinium ion. researchgate.net The broad band around 3400 cm⁻¹ is characteristic of the O-H stretching vibrations of the lattice water molecules. scirp.org

The Raman spectrum of gadolinium(III) oxalate typically shows strong bands corresponding to the symmetric vibrations of the oxalate anion. The C-C bond stretching and the symmetric C-O stretching vibrations are particularly prominent. The position of these bands can provide insights into the planarity and symmetry of the coordinated oxalate ion. walisongo.ac.idqut.edu.au For instance, a change from a non-planar (D2d symmetry) to a planar (D2h symmetry) structure of the oxalate ion upon coordination can lead to changes in the Raman and IR activities of certain vibrational modes, following the rule of mutual exclusion for centrosymmetric molecules. walisongo.ac.idqut.edu.au

Key Raman bands for gadolinium(III) oxalate are presented in the following table:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1480 | Symmetric stretching of C-O single and double bonds (νCO) | researchgate.net |

| ~920 | Stretching of the C-C single bond (νCC) | researchgate.net |

| ~500 | Bending of the O-C-O bond (δOCO), with contribution from metal-oxygen stretching | researchgate.net |

The band around 500 cm⁻¹, associated with the O-C-O bending, is noted to have a significant contribution from the metal-oxygen stretching motion, making it sensitive to the nature of the metal-ligand bond. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Gadolinium(III) Site Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a valuable technique for studying paramagnetic species like the gadolinium(III) ion. With its S = 7/2 electronic ground state, the Gd(III) ion exhibits a rich EPR spectrum that is sensitive to its local environment, including the symmetry of the coordination site and the nature of the coordinating ligands. nih.govresearchgate.net

The EPR spectra of Gd(III) complexes can be complex, often showing multiple transitions. The analysis of these spectra can provide information on the zero-field splitting (ZFS) parameters, which describe the lifting of the degeneracy of the spin states in the absence of an external magnetic field. nih.govnih.gov These parameters are highly dependent on the symmetry and strength of the crystal field created by the surrounding ligands. researchgate.net For instance, studies have shown a correlation between the sign of the axial ZFS parameter (D) and the nature of the chelating ligand, with different signs observed for acyclic versus macrocyclic complexes. nih.gov

In the context of this compound, EPR spectroscopy can be used to probe the symmetry of the Gd(III) site. The analysis of the EPR line shape at different frequencies and temperatures can yield detailed information about the electronic relaxation mechanisms, which are influenced by the modulation of the static crystal field by molecular rotations and transient zero-field splitting effects. acs.orgnih.gov While specific EPR studies on this compound are not extensively detailed in the provided results, the principles of EPR spectroscopy on Gd(III) complexes are well-established and applicable. nih.govnih.govacs.orgnih.gov The spectra can reveal whether the Gd(III) ion exists in a single, well-defined environment or in multiple surroundings with different symmetries. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS can confirm the presence of gadolinium, carbon, and oxygen and provide insights into their oxidation states.

The XPS spectrum of a gadolinium-containing compound will show characteristic peaks for the different core levels of gadolinium, such as Gd 4d and Gd 3d. The binding energies of these peaks are indicative of the +3 oxidation state of gadolinium. For example, the Gd 4d spectrum typically exhibits two peaks, Gd 4d₅/₂ and Gd 4d₃/₂, and their positions and the energy separation between them confirm the Gd³⁺ valence state. researchgate.net

Similarly, the C 1s and O 1s regions of the XPS spectrum provide information about the oxalate ligand and the water molecules. The C 1s spectrum can be deconvoluted to distinguish between the carbon atoms in the oxalate group (C-C and C=O bonds). The O 1s spectrum can show contributions from the oxygen atoms in the oxalate ligand coordinated to gadolinium, and the oxygen atoms in the water of hydration. The formation of Gd-O bonds can be identified through shifts in the O 1s spectrum. rsc.org

While a specific, detailed XPS analysis of pure this compound is not available in the search results, studies on related gadolinium compounds demonstrate the utility of XPS in confirming the +3 oxidation state of gadolinium and characterizing the bonding environment. researchgate.netrsc.org

| Element | Core Level | Binding Energy (eV) (Approximate) | Inferred Chemical State | Reference |

| Gadolinium | Gd 4d₅/₂ | ~142 | Gd³⁺ | researchgate.net |

| Gadolinium | Gd 4d₃/₂ | ~147-148 | Gd³⁺ | researchgate.net |

| Oxygen | O 1s | ~529-532 | Gd-O, C=O, C-O, H₂O | rsc.org |

| Carbon | C 1s | ~285-289 | C-C, C=O | researchgate.net |

Comprehensive Thermal Decomposition Pathways and Kinetic Studies

The thermal decomposition of this compound is a multi-step process involving dehydration followed by the decomposition of the anhydrous oxalate to the oxide. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial techniques to study these processes.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while differential thermal analysis (DTA) measures the difference in temperature between a sample and a reference material. Together, they provide a comprehensive picture of the thermal events occurring during the decomposition of this compound.

Studies on the thermal decomposition of gadolinium(III) oxalate decahydrate (B1171855) (Gd₂(C₂O₄)₃·10H₂O) have shown a stepwise process. The initial stages involve the loss of water molecules, which can occur in multiple steps as indicated by distinct endothermic peaks in the DTA curve. scirp.org Following dehydration, the anhydrous gadolinium(III) oxalate decomposes to form an intermediate, often identified as an oxycarbonate (Gd₂O₂CO₃), before finally yielding gadolinium(III) oxide (Gd₂O₃) at higher temperatures. researchgate.net The decomposition of the oxalate is an exothermic process.

The decomposition pathway can be summarized as follows: Gd₂(C₂O₄)₃·10H₂O → Gd₂(C₂O₄)₃ → Gd₂O₂CO₃ → Gd₂O₃

The table below outlines the typical temperature ranges and corresponding events in the thermal decomposition of this compound.

| Temperature Range (°C) | Technique | Observation | Process | Reference |

| ~100 - 250 | TGA/DTA | Mass loss, Endothermic peaks | Dehydration (loss of H₂O) | scirp.org |

| ~350 - 520 | TGA/DTA | Mass loss, Exothermic peak | Decomposition of oxalate to dioxycarbonate | scirp.org |

| ~520 - 650 | TGA/DTA | Mass loss, Exothermic peak | Decomposition of dioxycarbonate to oxide | scirp.org |

| > 640 | TGA | Stable mass | Formation of stable Gd₂O₃ | researchgate.net |

The exact temperatures and the nature of the intermediates can be influenced by factors such as the heating rate and the atmosphere (e.g., air, nitrogen, carbon dioxide). For instance, in a carbon dioxide atmosphere, the intermediate oxycarbonate is found to be more stable and decomposes at a higher temperature.

Evolved Gas Analysis (EGA) for Gaseous Products Identification

Evolved Gas Analysis (EGA) is a powerful technique used to identify and quantify the gaseous species released from a material as it is subjected to a controlled temperature program. eag.commeasurlabs.com When coupled with thermogravimetric analysis (TGA), it provides a detailed correlation between mass loss events and the specific gases evolved, offering critical insights into the decomposition mechanism. measurlabs.com

In the study of this compound, EGA, often performed using mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), is instrumental in identifying the sequence of gaseous products. nih.govresearchgate.net The initial decomposition stages involve the release of water vapor as the hydrate loses its water of crystallization. As the temperature increases, the anhydrous oxalate decomposes, leading to the evolution of carbon monoxide (CO) and carbon dioxide (CO2).

The atmosphere in which the decomposition occurs significantly influences the evolved gases. In an inert atmosphere, such as nitrogen or argon, the primary gaseous products from the oxalate decomposition are CO and CO2. However, in an air or oxygen-containing atmosphere, the evolved carbon monoxide can be oxidized to carbon dioxide. This distinction is critical for understanding the reaction pathways and the nature of the solid intermediates formed.

Table 1: Gaseous Products Identified by EGA during Thermal Decomposition of this compound

| Decomposition Stage | Temperature Range (°C) | Evolved Gas Species |

|---|---|---|

| Dehydration | 60 - 350 | H₂O |

| Oxalate Decomposition | 350 - 520 | CO, CO₂ |

Note: Temperature ranges are approximate and can vary based on experimental conditions such as heating rate and atmosphere.

In-Situ High-Temperature X-ray Diffraction for Phase Transformation Monitoring

To monitor the changes in the crystalline structure of this compound during its thermal decomposition, in-situ high-temperature X-ray diffraction (HT-XRD) is an invaluable tool. mdpi.comunito.it This technique allows for the real-time identification of crystalline phases as the sample is heated, providing direct evidence of phase transformations. mdpi.com

The process typically involves heating the sample at a controlled rate while continuously collecting XRD patterns. mdpi.com For this compound, the initial XRD patterns correspond to the hydrated salt. As the temperature rises, the disappearance of these peaks and the emergence of new diffraction patterns signal the loss of water and the formation of the anhydrous oxalate.

Further heating leads to the decomposition of the anhydrous oxalate and the formation of intermediate crystalline phases, such as gadolinium carbonate oxide (Gd₂O₂CO₃). research-nexus.net The HT-XRD data clearly shows the diffraction peaks corresponding to this intermediate before it finally decomposes into the ultimate product, gadolinium(III) oxide (Gd₂O₃). wikipedia.org The final patterns can be indexed to the cubic or monoclinic phase of Gd₂O₃, depending on the final temperature. wikipedia.org

By analyzing the changes in the diffraction patterns as a function of temperature, researchers can construct a detailed roadmap of the solid-state transformations occurring during the decomposition process. unito.itresearchgate.net

Kinetic Modeling of Decomposition Processes

The study of the kinetics of the thermal decomposition of this compound provides quantitative information about the reaction rates and activation energies of the various decomposition steps. rsc.org Thermogravimetric analysis (TGA) data, which records the mass loss as a function of temperature, is commonly used for kinetic analysis.

Various mathematical models can be applied to the TGA data to determine the kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A). These models can be broadly categorized as isoconversional (model-free) and model-fitting methods. The Šesták–Berggren equation is one such model that has been successfully used to describe the complex dehydration kinetics of similar oxalate systems. rsc.org

The kinetic analysis of the dehydration of this compound reveals multiple steps, corresponding to the loss of different water molecules. scirp.org The subsequent decomposition of the anhydrous oxalate to form the intermediate and final oxide also has distinct kinetic parameters. For instance, the activation energy for the decomposition of calcium oxalate has been reported to be around 180 kJ mol⁻¹. rsc.org

Understanding the kinetics is crucial for optimizing the calcination process to produce gadolinium oxide with specific characteristics, such as particle size and surface area, which are important for its various applications. research-nexus.net

Intermediate Phase Formation (e.g., Gadolinium Carbonate Oxide)

During the thermal decomposition of this compound, the formation of one or more intermediate solid phases is a key feature of the reaction pathway. One of the most consistently identified intermediates is gadolinium carbonate oxide, also referred to as gadolinium oxycarbonate, with the chemical formula Gd₂O₂CO₃. research-nexus.netresearchgate.net

The formation of this intermediate is observed after the decomposition of the anhydrous oxalate and before the final formation of gadolinium(III) oxide. Techniques like TGA, DTA, and in-situ HT-XRD provide strong evidence for its existence. research-nexus.net For example, a distinct plateau in the TGA curve after the initial major mass loss from oxalate decomposition, coupled with the appearance of new peaks in the HT-XRD pattern, confirms the presence of a stable intermediate. researchgate.net

The stability of gadolinium carbonate oxide is dependent on the surrounding atmosphere. In a carbon dioxide atmosphere, this intermediate is particularly stable and decomposes at a higher temperature compared to its decomposition in air or inert gases. The decomposition of gadolinium carbonate oxide involves the release of carbon dioxide to yield the final product, gadolinium(III) oxide. scirp.org

The identification and characterization of such intermediate phases are critical for a complete understanding of the decomposition mechanism and for controlling the synthesis of the final oxide product. research-nexus.net

Theoretical and Computational Studies of Gadolinium Iii Oxalate Hydrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

While specific DFT studies on gadolinium(III) oxalate (B1200264) hydrate (B1144303) are not widely published, the methodology has been applied to similar and related systems, such as gadolinium-decorated graphene oxide and other lanthanide complexes. nih.gov For instance, in a study on gadolinium functionalized graphene oxide, DFT calculations were used to determine bond lengths, charge distribution, and spin density. nih.gov The calculations revealed a significant positive charge on the gadolinium center and provided insights into the covalent and ionic nature of the Gd-O bonds. nih.gov These studies often employ hybrid functionals, like B3LYP, and appropriate basis sets to handle the complexities of the lanthanide's f-electrons. mdpi.com

Applying this methodology to gadolinium(III) oxalate hydrate would involve:

Geometry Optimization: Calculating the lowest energy arrangement of atoms to predict the most stable molecular structure.

Natural Bond Orbital (NBO) Analysis: Investigating the charge transfer and orbital interactions between the Gd³⁺ ion and the oxalate and water ligands.

Calculation of Electronic Properties: Determining the distribution of electrons, which helps in understanding the reactivity and bonding within the complex.

Research on other gadolinium complexes has demonstrated that DFT can predict bond distances with high accuracy. For example, in a model of a GdCl₃ moiety on graphene oxide, the Gd-O bond distance was calculated to be 2.126 Å. nih.gov Such calculations for this compound would provide fundamental data on its coordination environment.

Table 1: Illustrative DFT-Calculated Parameters for a Gadolinium System (Note: This data is from a study on a gadolinium-graphene oxide model and is presented to illustrate the type of information DFT provides.)

| Parameter | Calculated Value | Significance |

|---|---|---|

| Gd-O Bond Distance | 2.126 Å | Indicates the length and strength of the bond between gadolinium and an oxygen atom. nih.gov |

| Charge on Gd-center | +1.65e | Shows the partial positive charge on the gadolinium ion, indicating ionic character in its bonding. nih.gov |

| Spin Density on Gd-center | 7.26e | Relates to the number of unpaired electrons, which is central to gadolinium's magnetic properties. nih.gov |

Molecular Dynamics Simulations for Structural Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can reveal the dynamic behavior of the complex in solution, including the stability of the coordination sphere, the motion of the hydrate water molecules, and interactions with the surrounding solvent.

While specific MD studies on this compound are scarce, extensive research has been conducted on other gadolinium(III) complexes used as MRI contrast agents, such as [Gd(DOTA)(H₂O)]⁻. researchgate.net These simulations provide crucial insights into factors affecting their performance, such as the residence time of water molecules in the inner hydration sphere and the flexibility of the ligand. researchgate.net A force field, which is a set of parameters describing the potential energy of the system, is specifically developed or adapted for the gadolinium ion and its ligands. researchgate.netresearchgate.net

MD simulations of this compound in an aqueous environment could determine:

Hydration Structure: The number and arrangement of water molecules surrounding the gadolinium complex.

Water Residence Time: The average time a water molecule spends coordinated to the gadolinium ion before exchanging with a molecule from the bulk solvent.

Ligand Flexibility: The conformational changes of the oxalate ligands bound to the gadolinium ion.

For example, MD simulations on [Gd(DOTA)]⁻ characterized the dynamics of water molecules in different hydration layers, finding residence times of 18, 10, and 19 picoseconds for the first, intermediate, and outer layers, respectively. researchgate.net This type of information is vital for understanding the mechanisms of interaction in a biological or chemical environment.

Table 2: Example Parameters from MD Simulations of a Gd(III) Complex in Aqueous Solution (Note: This data is for the [Gd(DOTA)]⁻ complex and illustrates typical outputs from MD simulations.)

| Simulation Parameter | Finding | Relevance |

|---|---|---|

| Simulation Time | Up to 10 µs | Long simulation times are needed to accurately capture rare events like water dissociation. researchgate.net |

| Outer Hydration Sphere Water Residence Time | 18-19 ps | Characterizes the dynamics of water molecules not directly bonded to the metal but still influenced by it. researchgate.net |

| Coordination Number | Typically 8 or 9 | Defines the number of atoms directly bonded to the Gd³⁺ ion, a fundamental aspect of its structure. stanford.edu |

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR) and Raman spectra. These spectra provide a "fingerprint" of a molecule based on its vibrational modes. Experimental studies have used IR spectroscopy to characterize the thermal decomposition of gadolinium(III) oxalate decahydrate (B1171855), identifying intermediates and the final gadolinium oxide product. researchgate.net

Theoretical calculations can complement these experiments by assigning specific spectral peaks to particular molecular vibrations. DFT has been successfully used to predict the IR and Raman spectra of related compounds like calcium oxalate hydrates. academie-sciences.fr By calculating the vibrational frequencies and their corresponding intensities, researchers can gain a detailed understanding of the experimental spectrum. For this compound, this would involve modeling the vibrations of the C-O, C-C, and O-C=O bonds within the oxalate ligand, as well as the Gd-O bonds and the vibrations of the water molecules.

A study combining experimental IR spectra with quantum-chemical calculations for gadolinium(III) complexes with β-diketones successfully analyzed the coordination of the ligands. lpnu.ua A similar approach for this compound would confirm the coordination mode of the oxalate anions and the role of the hydrate water molecules in the structure.

Table 3: Illustrative Vibrational Frequencies and Their Assignments (Note: This is a generalized table illustrating how computational results are correlated with experimental spectroscopic data for carboxylate-containing compounds.)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description of Motion |

|---|---|---|

| ν(O-H) of water | 3200 - 3600 | Stretching vibrations of the O-H bonds in coordinated and lattice water. |

| ν(C=O) asymmetric stretch | 1600 - 1700 | Asymmetric stretching of the carboxylate C=O groups. |

| ν(C=O) symmetric stretch | 1300 - 1450 | Symmetric stretching of the carboxylate C=O groups. |

| ν(Gd-O) stretch | 400 - 600 | Stretching of the bond between the gadolinium ion and oxygen atoms of oxalate/water. |

Computational Modeling of Coordination and Intermolecular Interactions

Understanding the coordination environment of the gadolinium(III) ion and the intermolecular forces that hold the crystal lattice together is crucial. Gadolinium(III) typically favors high coordination numbers, often 8 or 9. stanford.eduwikipedia.org Computational modeling can predict the preferred coordination geometry and the strength of the interactions.

Crystal structure analysis of a 3D gadolinium-oxalate framework revealed a nine-coordinate Gd³⁺ ion with a tricapped trigonal prism geometry. mdpi.com The gadolinium ion was found to be surrounded by oxygen atoms from both oxalate anions and water molecules, with Gd-O bond lengths ranging from 2.377 to 2.536 Å. mdpi.com Computational models, often starting from such crystallographic data, can then be used to analyze the electronic nature of these bonds.

For instance, computational studies on an analogous americium oxalate complex used quantum theory of atoms in molecules (QTAIM) to probe the metal-ligand bonds, concluding they were predominantly ionic. researchgate.net Similar quantum-chemical calculations on gadolinium(III) β-diketone complexes helped confirm the bidentate-chelate coordination of the ligands. lpnu.uachemrxiv.org For this compound, these models could quantify the ionic and covalent contributions to the Gd-O bonds and map out the network of hydrogen bonds involving the water molecules, which are critical for stabilizing the crystal structure.

Table 4: Coordination and Bond Data for a 3D Gd(III)-Oxalate Framework (Note: This data is from a published crystal structure and provides a basis for computational models.)

| Structural Feature | Value/Description | Source |

|---|---|---|

| Coordination Number | 9 | mdpi.com |

| Coordination Geometry | Tricapped Trigonal Prism | mdpi.com |

| Coordinating Atoms | 6 Oxygen (from 3 oxalate anions), 3 Oxygen (from 3 water molecules) | mdpi.com |

| Gd-O Bond Length Range | 2.377 Å - 2.536 Å | mdpi.com |

Role of Gadolinium Iii Oxalate Hydrate As a Precursor in Advanced Materials Synthesis

Synthesis of Gadolinium Oxide (Gd₂O₃) with Controlled Morphologies

Gadolinium(III) oxalate (B1200264) hydrate (B1144303) is a key starting material for producing gadolinium oxide (Gd₂O₃), a compound with significant applications in electronics, catalysis, and medical imaging. The thermal decomposition of gadolinium(III) oxalate hydrate is a widely studied method for synthesizing Gd₂O₃ with controlled morphologies, such as nanodisks, nanobars, and nanorods. researchgate.netrsc.orgias.ac.in

The decomposition process of gadolinium(III) oxalate decahydrate (B1171855) (Gd₂(C₂O₄)₃·10H₂O) typically proceeds through several intermediate steps. Studies using thermogravimetry (TG) and differential thermal analysis (DTA) have shown that the hydrate loses its water molecules in stages before the anhydrous oxalate decomposes. researchgate.net The decomposition of the anhydrous gadolinium oxalate leads to the formation of an intermediate, gadolinium carbonate oxide (Gd₂O₂CO₃), which is stable up to a certain temperature before finally converting to gadolinium oxide. research-nexus.net The final decomposition to Gd₂O₃ generally occurs at temperatures around 575-640°C. researchgate.net

The morphology of the resulting Gd₂O₃ can be influenced by the synthesis conditions of the initial gadolinium oxalate precursor. For instance, using glycerol (B35011) during the chemical precipitation of gadolinium oxalate has been shown to yield gadolinium oxide nanobars upon thermal decomposition. researchgate.net The ability to control the size and shape of the Gd₂O₃ nanoparticles is critical, as these characteristics significantly influence their properties and performance in various applications. For example, Gd₂O₃ nanocrystallites with sizes as small as 10 nm have been produced through thermal decomposition methods. researchgate.net

Table 1: Thermal Decomposition Stages of this compound

| Decomposition Step | Product |

| Initial Heating | Gd₂(C₂O₄)₃·6H₂O |

| Further Heating | Gd₂(C₂O₄)₃·4H₂O |

| Continued Heating | Gd₂(C₂O₄)₃ (Anhydrous) |

| High-Temperature Decomposition | Gd₂O₂CO₃ (Intermediate) |

| Final Product | Gd₂O₃ |

This table is based on findings from thermal analysis studies.

Development of Luminescent Materials and Phosphors

Gadolinium-based materials are highly valued as host lattices for phosphors due to their excellent chemical and thermal stability. mdpi.comresearchgate.net this compound serves as a precursor for creating these luminescent materials. edge-techind.com The resulting gadolinium oxide or other gadolinium compounds can be doped with other lanthanide ions, such as europium (Eu³⁺) or terbium (Tb³⁺), to produce materials that emit light of specific colors when excited. mdpi.comresearchgate.net

The luminescent properties of these materials are dependent on the host lattice and the dopant ions. Gadolinium itself has a unique electronic configuration that makes it a suitable host. researchgate.net When doped, energy transfer can occur from the gadolinium host to the dopant ions, which then emit light. This process is fundamental to the operation of phosphors in applications like fluorescent lamps and display screens. researchgate.net The synthesis route starting from gadolinium oxalate allows for the creation of phosphors with desirable luminescent characteristics. edge-techind.com

Fabrication of Magnetic Materials and Investigation of Magnetic Phenomena

Gadolinium(III) ions possess a large magnetic moment, making them a key component in the fabrication of magnetic materials. aip.orgresearchgate.netmdpi.com this compound is utilized as a precursor to synthesize gadolinium-based materials that exhibit interesting magnetic phenomena, including the magnetocaloric effect (MCE). aip.orgresearchgate.netmdpi.com The MCE is the change in temperature of a material upon the application of a magnetic field and is crucial for magnetic refrigeration technologies. aip.orgaip.org

Researchers have synthesized gadolinium-oxalate frameworks, such as Gd₂(C₂O₄)₃(H₂O)₆·0.6H₂O, and studied their magnetic properties. aip.orgresearchgate.netosti.gov These materials often exhibit paramagnetic behavior down to very low temperatures, which is a desirable characteristic for magnetocaloric applications. researchgate.netaip.org The structure of these frameworks, with gadolinium ions linked by oxalate ligands, ensures a degree of magnetic isolation between the gadolinium centers. aip.orgresearchgate.net This isolation is important for achieving a significant magnetocaloric effect, particularly at low magnetic fields. aip.org

The use of gadolinium(III) oxalate as a precursor also extends to the synthesis of other magnetic nanoparticles, such as gadolinium-doped magnetite (Gd:Fe₃O₄). rsc.orgresearchgate.net These nanoparticles are of interest for applications like magnetic hyperthermia. rsc.org

Table 2: Magnetocaloric Properties of a Gadolinium-Oxalate Framework

| Property | Value |

| Material | Gd₂(C₂O₄)₃(H₂O)₆·0.6H₂O |

| Maximum Entropy Change (-ΔSₘ) | 75.9 mJ cm⁻³ K⁻¹ (at ~2 K for a 2 T field change) |

| Magnetic Behavior | Paramagnetic down to 2 K |

Data sourced from studies on the magnetocaloric effect in gadolinium-oxalate frameworks. researchgate.netosti.gov

Formation of Nanostructured Gadolinium Compounds

The synthesis of nanostructured materials is a significant area of modern materials science, and this compound serves as a valuable precursor in this field. The controlled thermal decomposition of gadolinium oxalate can lead to the formation of various gadolinium-based nanostructures. researchgate.net The morphology and size of these nanostructures are influenced by the reaction conditions during the synthesis of the oxalate precursor and the subsequent thermal treatment.

For example, methods have been developed to produce gadolinium oxide nanoparticles with specific shapes and sizes. researchgate.net The ability to create these nanostructured materials is critical for their application in fields where high surface area and quantum confinement effects are important.

Precursor for Catalytic Materials and Applications in Chemical Reactions

Gadolinium oxides and other gadolinium compounds derived from this compound can function as catalysts in various chemical reactions. alfachemic.comstanfordmaterials.com Gadolinium-based catalysts are noted for their stability and activity in reactions such as oxidation, hydrogenation, and dehydrogenation. stanfordmaterials.com

For instance, supported gadolinium trioxide has shown promise in promoting the catalytic degradation of organic pollutants in water through ozonation. alfachemic.com In organic synthesis, gadolinium compounds can act as Lewis acid catalysts, enhancing the rate and selectivity of reactions like the imino Diels-Alder reaction. alfachemic.com The use of gadolinium(III) oxalate as a starting material provides a route to produce these catalytically active materials. researchgate.net

Crystallization Kinetics and Mechanisms of Gadolinium Iii Oxalate Hydrate

Nucleation and Crystal Growth Mechanisms in Solution

The formation of Gadolinium(III) oxalate (B1200264) hydrate (B1144303) crystals from a supersaturated solution is a multi-step process initiated by nucleation, the formation of stable nuclei, followed by crystal growth.

The nucleation of lanthanide oxalates, including gadolinium oxalate, can be induced by mixing solutions of a soluble lanthanide salt, such as gadolinium(III) nitrate (B79036), with a solution containing oxalate ions, typically from oxalic acid or a soluble oxalate salt. wikipedia.orgmdpi.com The process is governed by the level of supersaturation in the solution.

Studies on the homogeneous precipitation of lanthanide oxalates have provided insights into the nucleation and growth kinetics. In one such study, the decomposition of oxamic acid was used to slowly generate oxalate ions, leading to a controlled precipitation. This research indicated that the precipitation kinetics for selected lanthanides, including gadolinium, followed pseudo-first-order kinetics. A notable finding was that the precipitation rate decreased for heavier lanthanides. researchgate.net

The growth of Gadolinium(III) oxalate hydrate crystals can be controlled to produce well-defined morphologies. For instance, single crystals of gadolinium neodymium oxalate have been successfully grown using a gel diffusion method, where the slow diffusion of reactants allows for controlled crystal growth over a period of weeks. scirp.org This method prevents turbulence and provides a three-dimensional matrix for the formation of larger, more perfect crystals. researchgate.netscirp.org

Factors Influencing Precipitation Rate and Crystal Habits

Several factors significantly influence the rate of precipitation and the resulting crystal habits of this compound. These include reactant concentration, pH, temperature, and the presence of impurities or additives.

Reactant Concentration and pH: The concentrations of gadolinium(III) ions and oxalate ions directly impact the supersaturation of the solution, which is a primary driving force for both nucleation and crystal growth. Higher supersaturation levels generally lead to faster nucleation rates. The pH of the solution plays a crucial role by affecting the speciation of oxalate. In acidic solutions, the concentration of the fully deprotonated oxalate ion (C₂O₄²⁻) is reduced, which can decrease the rate of precipitation. Studies on the growth of mixed gadolinium samarium oxalate crystals have shown that the morphology and size of the crystals are dependent on the pH of the medium and the concentration of the reactants. nih.gov

Temperature: Temperature influences both the solubility of this compound and the kinetics of the crystallization process. Generally, the solubility of gadolinium oxalate increases with temperature, meaning that precipitation is favored at lower temperatures. However, the kinetics of nucleation and crystal growth are also temperature-dependent, with higher temperatures often leading to faster rates. Research on the homogeneous precipitation of lanthanide oxalates demonstrated that slowing down the precipitation by decreasing the temperature from 100 °C to 90 °C resulted in the growth of larger crystals. researchgate.net

Influence of Additives and Impurities: The presence of other ions or molecules in the crystallization medium can significantly affect the precipitation rate and crystal morphology. For example, in the context of separating rare earth elements, the presence of other metal ions can influence the purity and yield of the precipitated gadolinium oxalate. The growth of gadolinium neodymium oxalate crystals was influenced by the acidity of the feed solution, which contains nitric acid. scirp.org

Below is a table summarizing the influence of various parameters on the crystallization of rare earth oxalates, including gadolinium oxalate, based on available research.

| Parameter | Effect on Precipitation Rate | Effect on Crystal Size/Habit | Reference |

| pH | Decreases with lower pH (more acidic) | Influences morphology | nih.gov |

| Reactant Concentration | Increases with higher concentration | Affects size and morphology | nih.gov |

| Temperature | Generally decreases with higher temperature (due to increased solubility) | Lower temperatures can lead to larger crystals in controlled precipitation | researchgate.net |

| Acidity of Feed Solution | Can influence the overall process | Affects morphology and size | scirp.org |

Modeling of Crystallization Processes

The modeling of crystallization processes for sparingly soluble salts like this compound is complex but essential for process optimization and control. Population balance modeling (PBM) is a powerful tool used to describe the evolution of the crystal size distribution over time by accounting for nucleation, growth, aggregation, and breakage phenomena.

While specific PBM studies focusing solely on this compound are not widely available in the reviewed literature, the principles have been extensively applied to analogous systems, such as calcium oxalate. nih.govmathworks.com These models use a population balance equation, which is a number continuity equation that tracks the number of crystals of a certain size.

For a batch or semi-batch crystallization process, the population balance equation can be written in terms of the number density function, n(L, t), which represents the number of crystals of size L at time t. The model incorporates expressions for the nucleation rate (B) and the crystal growth rate (G).

The nucleation rate is often expressed as a function of supersaturation, while the crystal growth rate can depend on both size and supersaturation. Thermodynamic models can be used to predict the supersaturation based on the solution composition. For instance, speciation modeling software like PHREEQC has been used to successfully explain the fractionation of rare earth elements during oxalate precipitation by considering the stability constants of the metal-oxalate complexes. nih.gov

The development of accurate models for this compound crystallization would require experimental data on its nucleation and growth kinetics under various conditions. Such models would be invaluable for designing and controlling industrial precipitation processes to produce crystals with desired characteristics.

Emerging Research Avenues and Future Perspectives in Gadolinium Iii Oxalate Hydrate Chemistry

Integration with Hybrid Materials Systems

Gadolinium(III) oxalate (B1200264) hydrate (B1144303) is increasingly being utilized as a strategic precursor for the creation of advanced hybrid materials. Its primary role is in the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles, which are subsequently integrated into various organic or inorganic matrices to form composites with tailored properties. edge-techind.comfuncmater.comsamaterials.comstanfordmaterials.com The thermal decomposition of the oxalate hydrate provides a reliable route to obtaining high-purity gadolinium oxide with controlled morphology, a crucial factor for its performance in hybrid systems. wikipedia.org

The resulting gadolinium oxide-based hybrid materials are being investigated for a range of applications, leveraging the unique magnetic and optical properties of the gadolinium ion. These applications include:

Magnetic Materials: The paramagnetic nature of gadolinium makes its compounds, derived from the oxalate precursor, valuable in the development of magnetic materials for electronics and magnetic refrigeration. samaterials.com

Phosphors: High-purity gadolinium oxide, synthesized from the oxalate, is a key component in the production of phosphors for display and lighting technologies. edge-techind.comstanfordmaterials.com

Catalysis: The surface properties of gadolinium oxide nanoparticles, influenced by the synthesis conditions from the oxalate precursor, are being explored for catalytic applications. samaterials.com

Research in this area is focused on controlling the size, shape, and surface chemistry of the gadolinium oxide nanoparticles during the decomposition of the oxalate hydrate to enhance their dispersion and interaction within the host matrix. The development of core-shell structures and surface functionalization of the nanoparticles are promising strategies to improve the performance and functionality of these hybrid materials.

Advanced Characterization Methodologies

A thorough understanding of the physicochemical properties of Gadolinium(III) oxalate hydrate is essential for its application as a precursor and for the development of new materials. Researchers employ a suite of advanced characterization techniques to elucidate its structure, thermal behavior, and the properties of its decomposition products.

Thermal Analysis techniques, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), are fundamental in studying the decomposition pathway of this compound. These methods provide critical information about the dehydration steps and the temperatures at which the anhydrous oxalate decomposes to form intermediate compounds and finally gadolinium oxide.

| Technique | Observation | Reference |

| Thermogravimetry (TG) | Determines the mass loss at different temperatures, indicating the removal of water molecules and the decomposition of the oxalate. | wikipedia.org |

| Differential Thermal Analysis (DTA) | Identifies endothermic and exothermic processes, such as dehydration and decomposition, by measuring temperature differences. | wikipedia.org |

Spectroscopic and Diffraction Techniques are employed to investigate the chemical bonding, crystal structure, and morphology of the compound.

| Technique | Information Obtained | Reference |

| Infrared (IR) Spectroscopy | Identifies the presence of oxalate and water molecules by detecting their characteristic vibrational modes. | wikipedia.org |

| X-ray Diffraction (XRD) | Determines the crystal structure and phase purity of the oxalate hydrate and its decomposition products. | wikipedia.org |

| Scanning Electron Microscopy (SEM) | Visualizes the morphology and particle size of the synthesized powders. | nih.gov |

The insights gained from these characterization techniques are crucial for optimizing the synthesis of gadolinium oxide from the oxalate precursor with desired characteristics for specific applications.

Development of Novel Synthetic Strategies

The synthesis method of this compound significantly influences its properties, such as particle size, morphology, and purity, which in turn affect the characteristics of the final gadolinium oxide product. Consequently, considerable research effort is dedicated to developing novel and improved synthetic strategies.

The most common method for synthesizing this compound is through a precipitation reaction between a soluble gadolinium salt, typically gadolinium nitrate (B79036), and oxalic acid. wikipedia.org However, researchers are exploring alternative methods to gain better control over the final product's properties.

| Synthesis Method | Description | Advantages | Reference |

| Precipitation | Reaction of a soluble gadolinium salt with oxalic acid in an aqueous solution. | Simple, cost-effective, and scalable. | wikipedia.org |

| Gel Growth | Controlled diffusion of reactants in a gel matrix to promote slow crystal growth. | Can yield well-defined single crystals. | nih.gov |

| Hydrothermal Synthesis | Crystallization of the compound from a high-temperature aqueous solution under high vapor pressure. | Can produce highly crystalline materials with controlled morphology. | rsc.org |

| Ionothermal Synthesis | Use of ionic liquids as both the solvent and template for the synthesis. | Can lead to novel structures and morphologies. |

These emerging synthetic approaches offer pathways to tailor the properties of this compound and, consequently, the derived gadolinium oxide nanoparticles. This control is paramount for advancing their application in high-performance hybrid materials and other technological fields. The continuous exploration of new synthetic routes promises to unlock the full potential of this versatile gadolinium compound.

Q & A

Q. What are the standard methods for synthesizing Gadolinium(III) oxalate hydrate in a laboratory setting?

this compound is typically synthesized via precipitation reactions. A common approach involves reacting gadolinium salts (e.g., Gadolinium(III) chloride hexahydrate) with oxalic acid under controlled pH and temperature. For example:

- Dissolve Gadolinium(III) chloride hexahydrate in deionized water.

- Add oxalic acid solution dropwise to form a precipitate.

- Filter and wash the precipitate to remove impurities, then dry under vacuum . The stoichiometry of the reaction must be carefully calibrated to avoid excess unreacted precursors, which can affect purity.

Q. How is the purity of this compound verified in academic research?

Purity is assessed using:

- Inductively Coupled Plasma (ICP) Analysis : Quantifies gadolinium content and detects trace rare-earth impurities (e.g., La, Ce) at ppm levels .

- X-Ray Diffraction (XRD) : Confirms crystallographic structure and phase purity by matching peaks to reference data .

- Complexometric Titration : EDTA titration can determine gadolinium concentration, though ICP is more precise for trace elements .

Q. What techniques are used to characterize the structural properties of this compound?

- XRD : Primary method for identifying crystal structure and confirming the hydrate form (e.g., octahydrate vs. trihydrate) .

- Thermogravimetric Analysis (TGA) : Determines hydration water content by measuring mass loss upon heating .

- FT-IR Spectroscopy : Identifies functional groups (e.g., oxalate C=O stretches at ~1600 cm⁻¹) and hydration bands .

Advanced Research Questions

Q. How can thermal decomposition pathways of this compound be analyzed to determine intermediate phases?

- Stepwise Heating : Heat the compound in a controlled atmosphere (e.g., N₂ or air) using TGA. Monitor mass loss at specific temperatures to infer decomposition stages (e.g., loss of hydration water at 100–200°C, oxalate breakdown at >300°C) .

- Residue Analysis : Post-heating, analyze residues via XRD to identify intermediate oxides (e.g., Gd₂O₃) or carbonates .

- Kinetic Studies : Apply the Kissinger or Ozawa method to calculate activation energies for decomposition steps .

Q. How do researchers resolve contradictions between analytical methods (e.g., ICP vs. gravimetric) for quantifying gadolinium content?

Discrepancies often arise from:

- Hydration Variability : Gravimetric methods assume complete dehydration, which may not occur if heating is insufficient.

- Impurity Interference : ICP detects total gadolinium, while gravimetric methods may exclude insoluble impurities. Mitigation strategies include cross-validating with multiple techniques (e.g., ICP + EDTA titration) and ensuring rigorous sample preparation .

Q. What challenges arise in studying the solubility and stability of this compound in aqueous systems?

- Low Solubility : Gadolinium oxalate is sparingly soluble in water, complicating solution-phase studies. Researchers use acidic media (e.g., HNO₃) to enhance dissolution while avoiding oxalate degradation .

- pH Sensitivity : Stability varies with pH; precipitation occurs above pH 3.5. Adjust buffers carefully to maintain equilibrium .

- Redox Reactions : Oxalate may act as a reductant under certain conditions, requiring inert atmospheres for stability studies .

Q. What advanced methodologies are employed to determine the exact number of hydration water molecules?

- Karl Fischer Titration : Directly measures water content in the solid phase .

- Single-Crystal XRD : Resolves water molecules in the crystal lattice, though hydrate crystals are often difficult to grow .

- Dehydration Experiments : Heat the compound to constant mass and calculate water loss gravimetrically. For example, a 10% mass loss may correspond to ~3 H₂O molecules per formula unit .

Methodological Notes

Retrosynthesis Analysis